molecular formula C15H16N2O2 B4184867 3-ethoxy-N-(pyridin-2-ylmethyl)benzamide

3-ethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B4184867
M. Wt: 256.30 g/mol
InChI Key: UCQYXCHNBYJXCK-UHFFFAOYSA-N
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Description

3-ethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a pyridin-2-ylmethylamine group attached to a benzoyl moiety substituted with an ethoxy group at the 3-position. The ethoxy substituent contributes to electronic modulation of the aromatic ring, influencing both reactivity and physicochemical properties.

Properties

IUPAC Name

3-ethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-8-5-6-12(10-14)15(18)17-11-13-7-3-4-9-16-13/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQYXCHNBYJXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-pyridinylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. Solvent recovery and recycling systems are also employed to reduce environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of 3-ethoxy-N-(2-pyridinylmethyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3-ethoxy-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exerting its antimicrobial activity . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like thiazole-ethyl (logP 4.2) increase lipophilicity, whereas methoxy or ethoxy groups balance solubility and membrane permeability .
  • Synthetic Yields : Methoxy and unsubstituted analogs achieve yields >80%, suggesting ethoxy derivatives may follow similar trends if optimized .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : Ethoxy-substituted benzamides (e.g., 3-ethoxy-N-[(2-fluorophenyl)methyl]benzamide) exhibit logP ~3.5, indicating moderate lipophilicity suitable for oral bioavailability . Methoxy analogs (e.g., 5i) may have lower logP due to reduced alkyl chain length.
  • Hydrogen Bonding : Ethoxy groups contribute to hydrogen bond acceptor capacity (O atom), while pyridinyl nitrogen enhances polar surface area, influencing protein binding and metabolic stability .

Reactivity in C-H Activation and Catalysis

Computational studies highlight the role of N-(pyridin-2-ylmethyl)benzamide derivatives in transition-metal-catalyzed C-H activation. For example:

  • Nickel-Catalyzed Systems : The unsubstituted N-(pyridin-2-ylmethyl)benzamide undergoes C(sp²)-H activation via a carboxylate-assisted concerted metalation-deprotonation (CMD) mechanism with a computed barrier of ~24 kcal/mol . Ethoxy substitution may lower this barrier by stabilizing the transition state through electron donation .
  • Rhodium-Catalyzed Cycloadditions: Analogous compounds (e.g., N-(pyridin-2-ylmethyl)pentanamide) react with cyclopropenones to form pyrrolones, suggesting ethoxy-substituted benzamides could participate in similar transformations .

Q & A

Q. What are the most reliable synthetic routes for 3-ethoxy-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridinylmethylamine derivative with a substituted benzoyl chloride. For example:

  • Step 1 : Prepare 3-ethoxybenzoyl chloride via ethoxy-substituted benzoic acid activation using thionyl chloride or oxalyl chloride .
  • Step 2 : React with 2-(aminomethyl)pyridine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C for 1–3 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) or use catalytic DMAP to enhance acylation efficiency .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ethoxy (–OCH2_2CH3_3), benzamide carbonyl (C=O, ~168 ppm), and pyridinyl proton environments .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C–O of ethoxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and rule out impurities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Stable at –20°C for long-term storage. Degrades above 150°C; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

  • Approach :
    • Compare experimental 1H^1H NMR shifts with computational predictions (e.g., DFT calculations) .
    • Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially near the pyridinyl and ethoxy groups .
    • Rule out rotameric forms of the benzamide using variable-temperature NMR .

Q. What strategies are effective for improving yield in multi-step syntheses involving pyridinylmethylamine intermediates?

  • Critical Steps :
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Use Boc-protected amines to prevent side reactions during benzoylation .
    • Optimize stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to amine minimizes unreacted starting material .

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

  • Methods :
    • Perform molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., kinases or GPCRs) .
    • Use QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .
    • Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What are the common side products in this synthesis, and how can they be identified?

  • Byproducts :
    • N-acylpyridinium salts (from over-acylation): Detect via HRMS (unexpected m/z peaks) .
    • Ethoxy group hydrolysis: Monitor by IR (loss of C–O stretch) or 1H^1H NMR (disappearance of –OCH2_2CH3_3) .
  • Mitigation : Use anhydrous solvents and inert atmosphere (N2_2/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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